(-)-Tramadol Hydrochloride (-)-Tramadol Hydrochloride (S,S)-tramadol hydrochloride is a hydrochloride resulting from the reaction of (S,S)-tramadol with 1 molar equivalent of hydrogen chloride; the (S,S)-enantiomer of the racemic opioid analgesic tramadol hydrochloride, it exhibits ten-fold lower analgesic potency than the (R,R)-enantiomer. It has a role as a delta-opioid receptor agonist, a kappa-opioid receptor agonist, a mu-opioid receptor agonist, an adrenergic uptake inhibitor, an antitussive, a capsaicin receptor antagonist, a muscarinic antagonist, a NMDA receptor antagonist, an opioid analgesic, a serotonergic antagonist and a serotonin uptake inhibitor. It contains a (S,S)-tramadol(1+). It is an enantiomer of a (R,R)-tramadol hydrochloride.
Brand Name: Vulcanchem
CAS No.: 148229-79-2
VCID: VC0015283
InChI: InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1
SMILES: CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Molecular Formula: C16H26ClNO2
Molecular Weight: 299.83 g/mol

(-)-Tramadol Hydrochloride

CAS No.: 148229-79-2

Reference Standards

VCID: VC0015283

Molecular Formula: C16H26ClNO2

Molecular Weight: 299.83 g/mol

(-)-Tramadol Hydrochloride - 148229-79-2

CAS No. 148229-79-2
Product Name (-)-Tramadol Hydrochloride
Molecular Formula C16H26ClNO2
Molecular Weight 299.83 g/mol
IUPAC Name (1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Standard InChI InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1
Standard InChIKey PPKXEPBICJTCRU-KUARMEPBSA-N
Isomeric SMILES CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O.Cl
SMILES CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Canonical SMILES CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Description (S,S)-tramadol hydrochloride is a hydrochloride resulting from the reaction of (S,S)-tramadol with 1 molar equivalent of hydrogen chloride; the (S,S)-enantiomer of the racemic opioid analgesic tramadol hydrochloride, it exhibits ten-fold lower analgesic potency than the (R,R)-enantiomer. It has a role as a delta-opioid receptor agonist, a kappa-opioid receptor agonist, a mu-opioid receptor agonist, an adrenergic uptake inhibitor, an antitussive, a capsaicin receptor antagonist, a muscarinic antagonist, a NMDA receptor antagonist, an opioid analgesic, a serotonergic antagonist and a serotonin uptake inhibitor. It contains a (S,S)-tramadol(1+). It is an enantiomer of a (R,R)-tramadol hydrochloride.
Synonyms (1S,2S)-(-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride; (1S-cis)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride; (-)-(1S,2S)-Tramadol Hydrochloride; E 381;
PubChem Compound 10017651
Last Modified Nov 11 2021
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